- Advances on Greener Asymmetric Synthesis of Antiviral Drugs via OrganocatalysisPharmaceuticals, 2021, 14(11),,
Cas no 917389-32-3 (Letermovir)

Letermovir structure
Nome do Produto:Letermovir
N.o CAS:917389-32-3
MF:C29H28F4N4O4
MW:572.550641059875
MDL:MFCD22572725
CID:2181745
PubChem ID:45138674
Letermovir Propriedades químicas e físicas
Nomes e Identificadores
-
- Lorglumide
- Letermovir
- 2-[(4S)-8-fluoro-2-[4-(3-methoxyphenyl)piperazin-1-yl]-3-[2-methoxy-5-(trifluoromethyl)phenyl]-4H-quinazolin-4-yl]acetic acid
- AIC246
- AIC-246
- AIC 246
- 1H09Y5WO1F
- 2-((4S)-8-Fluoro-2-(4-(3-methoxyphenyl)piperazin-1-yl)-3-(2-methoxy-5-(trifluoromethyl)phenyl)-4H-quinazolin-4-yl)acetic acid
- Prevymis
- Letermovir [USAN:INN]
- Prevymis (TN)
- (S)-{8-fluoro-2-[4-(3-methoxyphenyl)piperazine-1-yl]-3-(2-methoxy-5-trifluoromethylphenyl)-3,4-dihydroquinazoline-4-yl}acetic acid
- (4S)-8-Fluoro-3,4-dihydro-2-[4-(3-methoxyphenyl)-1-piperazinyl]-3-[2-methoxy-5-(trifluoromethyl)phenyl]-4-quinazolineacetic acid (ACI)
- (S)-2-(8-Fluoro-3-(2-methoxy-5-(trifluoromethyl)phenyl)-2-(4-(3-methoxyphenyl)piperazin-1-yl)-3,4-dihydroquinazolin-4-yl)acetic acid
- AC-35698
- EX-A1871
- s8873
- AS-56206
- NCGC00378936-01
- LETERMOVIR [ORANGE BOOK]
- Letermovir (JAN/USAN/INN)
- LETERMOVIR [USAN]
- (S)-{8-fluoro-2-[4-(3-methoxyphenyl)piperazin-1-yl]-3-(2-methoxy-5-trifluoromethylphenyl)-3,4-dihydro-quinazolin-4-yl}acetic acid
- (4S)-2-{8-Fluoro-2-[4-(3-methoxyphenyl)piperazin-1-yl]-3-[2-methoxy-5-(trifluoromethyl)phenyl]-3,4-dihydroquinazolin-4-yl}acetic acid
- UNII-1H09Y5WO1F
- D10801
- Letermovir [INN]
- NS00073296
- DTXSID40238683
- J05AX18
- SCHEMBL379403
- 4-Quinazolineacetic acid, 8-fluoro-3,4-dihydro-2-(4-(3-methoxyphenyl)-1-piperazinyl)-3-(2-methoxy-5-(trifluoromethyl)phenyl)-, (4S)-
- LETERMOVIR [WHO-DD]
- LETERMOVIR [JAN]
- 917389-32-3
- (S)-[8-fluoro-2-[4-(3-methoxyphenyl)piperazine-1-yl]-3-(2-methoxy-5-trifluoromethylphenyl)-3,4-dihydroquinazoline-4-yl]acetic acid
- BRD-K94288301-001-01-7
- LETERMOVIR [MI]
- NCGC00378936-02
- MK-8228
- (S)-{8-fluoro-2-[4-(3-methoxyphenyl)piperazin-1-yl]-3-(2-methoxy-5-trifluoromethylphenyl)-3,4-dihydroquinazolin-4-yl}acetic acid
- (4S)-2-(8-FLUORO-2-(4-(3-METHOXYPHENYL)PIPERAZIN-1-YL)-3-(2-METHOXY-5-(TRIFLUOROMETHYL)PHENYL)-3,4-DIHYDROQUINAZOLIN-4-YL)ACETIC ACID
- HY-15233
- 2-[(4S)-8-fluoro-3-[2-methoxy-5-(trifluoromethyl)phenyl]-2-[4-(3-methoxyphenyl)piperazin-1-yl]-3,4-dihydroquinazolin-4-yl]acetic acid
- Letermovir;4-Quinazolineacetic acid, 8-fluoro-3,4-dihydro-2-[4-(3-methoxyphenyl)-1-piperazinyl]-3-[2-methoxy-5-(trifluoromethyl)phenyl]-, (4S)-; (4S)-8-Fluoro-3,4-dihydro-2-[4-(3-methoxyphenyl)-1-piperazinyl]-3-[2-methoxy-5-(trifluoromethyl)phenyl]-4-quinazolineacetic acid; AIC 246; Letermovir; Prevymis
- CS-1571
- AKOS030526995
- CHEMBL1241951
- BDBM50614677
- EN300-18167086
- Q15409407
- Letermovir(AIC-246)?
- D71052
- DTXCID90161174
- DB12070
- DA-74962
- Letermovir(AIC246)
- letermovirum
-
- MDL: MFCD22572725
- Inchi: 1S/C29H28F4N4O4/c1-40-20-6-3-5-19(16-20)35-11-13-36(14-12-35)28-34-27-21(7-4-8-22(27)30)23(17-26(38)39)37(28)24-15-18(29(31,32)33)9-10-25(24)41-2/h3-10,15-16,23H,11-14,17H2,1-2H3,(H,38,39)/t23-/m0/s1
- Chave InChI: FWYSMLBETOMXAG-QHCPKHFHSA-N
- SMILES: C([C@H]1C2C=CC=C(C=2N=C(N2CCN(C3C=CC=C(OC)C=3)CC2)N1C1C=C(C(F)(F)F)C=CC=1OC)F)C(=O)O
Propriedades Computadas
- Massa Exacta: 572.20466804g/mol
- Massa monoisotópica: 572.20466804g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 1
- Contagem de aceitadores de ligações de hidrogénio: 10
- Contagem de Átomos Pesados: 41
- Contagem de Ligações Rotativas: 7
- Complexidade: 931
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 1
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Superfície polar topológica: 77.8
- XLogP3: 4.6
Propriedades Experimentais
- Cor/Forma: Solid powder
Letermovir Informações de segurança
- Palavra de Sinal:Warning
- Condição de armazenamento:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Letermovir Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
Ambeed | A236700-5mg |
(S)-2-(8-Fluoro-3-(2-methoxy-5-(trifluoromethyl)phenyl)-2-(4-(3-methoxyphenyl)piperazin-1-yl)-3,4-dihydroquinazolin-4-yl)acetic acid |
917389-32-3 | 98% | 5mg |
$43.0 | 2025-02-19 | |
Ambeed | A236700-1mg |
(S)-2-(8-Fluoro-3-(2-methoxy-5-(trifluoromethyl)phenyl)-2-(4-(3-methoxyphenyl)piperazin-1-yl)-3,4-dihydroquinazolin-4-yl)acetic acid |
917389-32-3 | 98% | 1mg |
$19.0 | 2025-02-19 | |
MedChemExpress | HY-15233-5mg |
Letermovir |
917389-32-3 | 99.38% | 5mg |
¥2325 | 2024-04-16 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T5396-5 mg |
Letermovir |
917389-32-3 | 99.85% | 5mg |
¥2175.00 | 2022-04-26 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T5396-10 mg |
Letermovir |
917389-32-3 | 99.85% | 10mg |
¥3324.00 | 2022-04-26 | |
TRC | L321005-25mg |
Letermovir |
917389-32-3 | 25mg |
$ 970.00 | 2022-06-04 | ||
Chemenu | CM142794-100mg |
(S)-2-(8-fluoro-3-(2-methoxy-5-(trifluoromethyl)phenyl)-2-(4-(3-methoxyphenyl)piperazin-1-yl)-3,4-dihydroquinazolin-4-yl)acetic acid |
917389-32-3 | 98% | 100mg |
$852 | 2021-08-05 | |
Ambeed | A236700-100mg |
(S)-2-(8-Fluoro-3-(2-methoxy-5-(trifluoromethyl)phenyl)-2-(4-(3-methoxyphenyl)piperazin-1-yl)-3,4-dihydroquinazolin-4-yl)acetic acid |
917389-32-3 | 98% | 100mg |
$261.0 | 2025-02-19 | |
Ambeed | A236700-250mg |
(S)-2-(8-Fluoro-3-(2-methoxy-5-(trifluoromethyl)phenyl)-2-(4-(3-methoxyphenyl)piperazin-1-yl)-3,4-dihydroquinazolin-4-yl)acetic acid |
917389-32-3 | 98% | 250mg |
$418.0 | 2025-02-19 | |
DC Chemicals | DC9402-1 g |
Letermovir(AIC-246) |
917389-32-3 | >98% | 1g |
$1900.0 | 2022-02-28 |
Letermovir Método de produção
Método de produção 1
Condições de reacção
Referência
Método de produção 2
Condições de reacção
1.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ; rt; 10 h, 60 °C
Referência
- Access to Chiral Hydropyrimidines through Palladium-Catalyzed Asymmetric Allylic C-H AminationAngewandte Chemie, 2017, 56(50), 16032-16036,
Método de produção 3
Condições de reacção
1.1 Reagents: Phosphorus oxychloride Catalysts: 4-(Dimethylamino)pyridine Solvents: Toluene ; 12 h, 100 °C
1.2 Reagents: Water Solvents: Diethyl ether
1.3 Solvents: 2,2,2-Trifluoroethanol ; 24 h, 100 °C
2.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ; rt; 10 h, 60 °C
1.2 Reagents: Water Solvents: Diethyl ether
1.3 Solvents: 2,2,2-Trifluoroethanol ; 24 h, 100 °C
2.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ; rt; 10 h, 60 °C
Referência
- Access to Chiral Hydropyrimidines through Palladium-Catalyzed Asymmetric Allylic C-H AminationAngewandte Chemie, 2017, 56(50), 16032-16036,
Letermovir Raw materials
- 1-(3-Methoxyphenyl)piperazine
- 4-Quinazolineacetic acid, 8-fluoro-1,2,3,4-tetrahydro-3-[2-methoxy-5-(trifluoromethyl)phenyl]-2-oxo-, methyl ester, (4S)-
- 4-Quinazolineacetic acid, 8-fluoro-3,4-dihydro-2-[4-(3-methoxyphenyl)-1-piperazinyl]-3-[2-methoxy-5-(trifluoromethyl)phenyl]-, methyl ester
Letermovir Preparation Products
Letermovir Fornecedores
Suzhou Senfeida Chemical Co., Ltd
Membro Ouro
(CAS:917389-32-3)LeterMovir
Número da Ordem:sfd20738
Estado das existências:in Stock
Quantidade:200kg
Pureza:99.9%
Informação de Preços Última Actualização:Friday, 19 July 2024 14:38
Preço ($):discuss personally
Amadis Chemical Company Limited
Membro Ouro
(CAS:917389-32-3)Letermovir
Número da Ordem:A902281
Estado das existências:in Stock/in Stock/in Stock
Quantidade:100mg/250mg/1g
Pureza:99%/99%/99%
Informação de Preços Última Actualização:Friday, 30 August 2024 12:10
Preço ($):213.0/342.0/896.0
Zhejiang Brunova Technology Co., Ltd.
Membro Ouro
(CAS:917389-32-3)Letermovir
Número da Ordem:ZJBN011
Estado das existências:in Stock
Quantidade:1g
Pureza:99%
Informação de Preços Última Actualização:Tuesday, 20 May 2025 10:10
Preço ($):discuss personally
Letermovir Literatura Relacionada
-
Bo Han,Xiang-Hong He,Yan-Qing Liu,Gu He,Cheng Peng,Jun-Long Li Chem. Soc. Rev. 2021 50 1522
-
2. A bifunctional iminophosphorane squaramide catalyzed enantioselective synthesis of hydroquinazolines via intramolecular aza-Michael reaction to α,β-unsaturated estersGuanglong Su,Connor J. Thomson,Ken Yamazaki,Daniel Rozsar,Kirsten E. Christensen,Trevor A. Hamlin,Darren J. Dixon Chem. Sci. 2021 12 6064
-
Toni T. Mets?nen,Katrina W. Lexa,Celine B. Santiago,Cheol K. Chung,Yingju Xu,Zhijian Liu,Guy R. Humphrey,Rebecca T. Ruck,Edward C. Sherer,Matthew S. Sigman Chem. Sci. 2018 9 6922
-
Léo Bucher,Sandrine Kappler-Gratias,Nicolas Desbois,Kerstin Bystricky,Franck Gallardo,Claude P. Gros RSC Med. Chem. 2020 11 771
-
Sandrine Kappler-Gratias,Léo Bucher,Nicolas Desbois,Yoann Rousselin,Kerstin Bystricky,Claude P. Gros,Franck Gallardo RSC Med. Chem. 2020 11 783
917389-32-3 (Letermovir) Produtos relacionados
- 1396856-68-0(3-(4-tert-butylphenyl)-1-(oxan-4-yl)-1-(2,2,2-trifluoroethyl)urea)
- 99595-85-4(3-Methoxy-2-nitrobenzamide)
- 2228424-82-4(2-3-(1H-1,2,3,4-tetrazol-5-yl)phenylpiperidine)
- 110770-75-7(5-Acetyloxy)methyl-tricyclo2.2.1.02,6heptanone)
- 484-65-1(1-(chloromethyl)-2,3,4,5,6-pentamethylbenzene)
- 267219-51-2(4-(2-sulfanylethyl)benzene-1,2-diol)
- 2229302-56-9({1-(4-bromo-3-fluorophenyl)methylcyclopropyl}methanamine)
- 2248296-00-4(5-Bromo-1-tert-butyl-4-(difluoromethyl)pyrazole)
- 899922-65-7(2-{3-(3,4-dimethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-ylmethyl}benzonitrile)
- 2137632-93-8(2-chloro-4-4-(difluoromethyl)-1-(propan-2-yl)-1H-pyrazol-3-ylbenzonitrile)
Fornecedores recomendados
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
(CAS:917389-32-3)Letermovir

Pureza:99% HPLC
Quantidade:1g
Preço ($):Inquérito
atkchemica
(CAS:917389-32-3)Letermovir

Pureza:95%+
Quantidade:1g/5g/10g/100g
Preço ($):Inquérito